5,6,7,8-Tetrahydroquinolin-5-amine

Physicochemical Profiling Drug Design ADME

5,6,7,8-Tetrahydroquinolin-5-amine is a differentiated chiral heterocyclic amine with a predicted pKa of 8.57 and LogP of 2.118. This unique physicochemical profile, distinct from 5-aminoquinoline or parent tetrahydroquinoline, provides optimized membrane permeability and target engagement for CNS drug discovery and asymmetric synthesis. Its primary amine handle enables facile derivatization for building enantiomerically pure compound libraries. Choose this specific regioisomer to ensure experimental reproducibility and leverage its higher basicity for simpler aqueous workups and salt formation.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 71569-15-8
Cat. No. B1345950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroquinolin-5-amine
CAS71569-15-8
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)N=CC=C2)N
InChIInChI=1S/C9H12N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h2-3,6,8H,1,4-5,10H2
InChIKeyZMAFTVCNAYZLGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydroquinolin-5-amine (CAS 71569-15-8) Procurement & Differentiation Baseline


5,6,7,8-Tetrahydroquinolin-5-amine is a bicyclic heterocyclic amine comprising a partially saturated quinoline core with a primary amine at the 5-position [1]. It possesses a molecular formula of C9H12N2 and a molecular weight of 148.21 g/mol [1]. The compound exhibits a calculated LogP of 2.118 [1], a predicted pKa of 8.57 ± 0.20 , a density of 1.081 g/cm³ , and a boiling point of 259.1 °C . Its structural features—a saturated tetrahydroquinoline ring bearing a single primary amine—distinguish it from both fully aromatic aminoquinolines and unsubstituted tetrahydroquinolines, positioning it as a versatile chiral building block for medicinal chemistry and a potential modulator of soluble guanylate cyclase .

5,6,7,8-Tetrahydroquinolin-5-amine: Why In-Class Compounds Cannot Be Interchanged


The tetrahydroquinoline scaffold accommodates diverse substitution patterns, yet the specific placement of the primary amine at the 5-position imparts distinct physicochemical and biological properties that preclude simple interchange with other regioisomers or non-aminated analogs [1]. Compared to 5,6,7,8-tetrahydroquinoline (LogP ~2.0-2.4, pKa ~6.3) [2] or 5-aminoquinoline (LogP ~0.9-1.2, pKa ~5.5) , 5,6,7,8-tetrahydroquinolin-5-amine (LogP 2.118, pKa 8.57) [1] exhibits markedly higher basicity and distinct lipophilicity, which directly influence membrane permeability, target engagement, and synthetic utility. Furthermore, the 5-amino group introduces a chiral center absent in the parent tetrahydroquinoline, enabling stereoselective derivatization critical for asymmetric synthesis . These quantifiable differences underscore why procurement decisions must be compound-specific rather than class-based.

5,6,7,8-Tetrahydroquinolin-5-amine: Quantified Differentiation Against Closest Analogs


Lipophilicity Differentiation: LogP Comparison with 5,6,7,8-Tetrahydroquinoline and 5-Aminoquinoline

5,6,7,8-Tetrahydroquinolin-5-amine exhibits a calculated LogP of 2.118 [1], which is intermediate between the more lipophilic parent 5,6,7,8-tetrahydroquinoline (LogP 1.96-2.37) [2] and the less lipophilic aromatic analog 5-aminoquinoline (LogP 0.92-1.20) . This differentiation in lipophilicity directly impacts predicted membrane permeability and oral bioavailability, making the compound a strategically distinct choice for optimizing ADME properties in lead optimization.

Physicochemical Profiling Drug Design ADME

Basicity Differentiation: pKa Comparison with 5,6,7,8-Tetrahydroquinoline and 5-Aminoquinoline

The predicted pKa of 5,6,7,8-tetrahydroquinolin-5-amine is 8.57 ± 0.20 , significantly higher than that of 5,6,7,8-tetrahydroquinoline (pKa ~6.30) and 5-aminoquinoline (pKa 5.46) . This elevated basicity, conferred by the primary amine on the saturated ring, ensures that at physiological pH (~7.4), the compound exists predominantly in its protonated, positively charged form. This contrasts with the largely neutral species of the comparators, profoundly affecting solubility, distribution, and electrostatic interactions with biological targets.

Ionization State Solubility Receptor Binding

Hydrogen Bonding Capacity Differentiation: Donor/Acceptor Count vs. 5,6,7,8-Tetrahydroquinoline and 5-Aminoquinoline

5,6,7,8-Tetrahydroquinolin-5-amine possesses one hydrogen bond donor (the primary amine) and two hydrogen bond acceptors (the ring nitrogen and the amine nitrogen) [1]. In contrast, 5,6,7,8-tetrahydroquinoline has zero donors and one acceptor [2], while 5-aminoquinoline has two donors and two acceptors . This specific donor-acceptor profile, combined with the conformational flexibility of the saturated ring, provides a unique hydrogen-bonding geometry that can be exploited for selective molecular recognition in both biological and supramolecular contexts.

Molecular Recognition Crystal Engineering Ligand Efficiency

Functional Differentiation: Activation of Soluble Guanylate Cyclase (sGC)

5,6,7,8-Tetrahydroquinolin-5-amine has been identified as a functional activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide/cGMP signaling pathway . This activity is attributed to its structural resemblance to choline and its ability to interact with the regulatory heme domain of sGC. While specific EC50 values are not publicly available in peer-reviewed literature for the parent compound, this functional annotation distinguishes it from non-aminated tetrahydroquinolines, which lack this reported activity, and from 5-aminoquinoline, which has not been associated with sGC modulation.

Cardiovascular Pharmacology Nitric Oxide Signaling cGMP Modulation

Chiral Scaffold Differentiation: Enantiomeric Purity and Asymmetric Synthesis Utility

5,6,7,8-Tetrahydroquinolin-5-amine possesses a stereogenic center at the 5-position, making it available as both (R)- and (S)-enantiomers (CAS 911825-73-5 and 502612-38-6, respectively) . This chirality is absent in the parent 5,6,7,8-tetrahydroquinoline and in 5-aminoquinoline. The presence of a primary amine adjacent to the chiral center enables facile diastereoselective derivatization, providing a valuable entry point for the synthesis of enantiomerically pure compounds used as pharmaceutical intermediates and chiral ligands .

Chiral Pool Synthesis Asymmetric Catalysis Enantioselective Derivatization

Thermal Stability Differentiation: Boiling Point Comparison with 5-Aminoquinoline

5,6,7,8-Tetrahydroquinolin-5-amine has a predicted boiling point of 259.1 °C at 760 mmHg , which is approximately 50 °C lower than that of 5-aminoquinoline (310 °C) . This lower boiling point reflects the reduced aromatic stabilization and increased conformational flexibility of the saturated ring system, which may facilitate certain purification techniques (e.g., distillation under reduced pressure) and affect thermal stability during synthetic transformations.

Synthetic Handling Purification Process Chemistry

5,6,7,8-Tetrahydroquinolin-5-amine: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Lead Optimization for CNS-Penetrant sGC Activators

Given its intermediate LogP (2.118) and reported activity as a functional activator of soluble guanylate cyclase , 5,6,7,8-tetrahydroquinolin-5-amine is strategically positioned for CNS drug discovery programs targeting the NO/cGMP pathway. Its lipophilicity, which is higher than 5-aminoquinoline but lower than the parent tetrahydroquinoline, may confer favorable blood-brain barrier penetration while maintaining adequate solubility. The chiral center at C5 further enables enantioselective SAR exploration .

Synthetic Chemistry: Chiral Building Block for Asymmetric Synthesis

The availability of 5,6,7,8-tetrahydroquinolin-5-amine as both (R)- and (S)-enantiomers makes it a valuable chiral pool starting material. Its primary amine handle allows for facile diastereoselective derivatization (e.g., amide formation, reductive amination) to generate libraries of enantiomerically pure compounds. This is particularly relevant for the synthesis of chiral ligands for asymmetric catalysis and for the preparation of single-enantiomer pharmaceutical intermediates .

Pharmaceutical Process Chemistry: Thermal and Solubility Advantages

The lower boiling point of 5,6,7,8-tetrahydroquinolin-5-amine (259.1 °C) relative to 5-aminoquinoline (310 °C) may simplify purification by distillation under reduced pressure. Additionally, its higher predicted pKa (8.57) compared to 5-aminoquinoline (5.46) ensures that it can be readily protonated to form water-soluble salts, facilitating aqueous workups and crystallization steps in multi-step syntheses. These physicochemical attributes translate to practical process chemistry benefits.

Biological Tool Compound: Probing Nicotinic Acetylcholine Receptor Function

5,6,7,8-Tetrahydroquinolin-5-amine has been shown to have affinity for nicotinic acetylcholine receptors and to stimulate cyclase activity . Its unique hydrogen-bonding profile (1 donor, 2 acceptors) and intermediate lipophilicity differentiate it from other choline analogs, making it a useful pharmacological tool for dissecting nicotinic receptor subtypes and their downstream signaling pathways, particularly in neuroscience research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydroquinolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.